N-Ethyl-2-fluoro-5-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-2-fluoro-5-methylbenzene-1-sulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-2-fluoro-5-methylbenzene-1-sulfonamide typically involves the sulfonation of a benzene derivative followed by the introduction of the ethyl and fluoro substituents. One common method involves the reaction of 2-fluoro-5-methylbenzenesulfonyl chloride with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to meet industrial standards. Techniques such as recrystallization and chromatography are often employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-2-fluoro-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Ammonia (NH₃), primary and secondary amines
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-Ethyl-2-fluoro-5-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its antibacterial properties, similar to other sulfonamide compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-2-fluoro-5-methylbenzene-1-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can disrupt bacterial growth and replication .
Comparison with Similar Compounds
- 2-amino-N-ethyl-5-fluoro-N-methylbenzene-1-sulfonamide
- N-ethyl-2-methylbenzenesulfonamide
- N-ethyl-5-fluoro-2-methylbenzene-1-sulfonamide
Comparison: N-Ethyl-2-fluoro-5-methylbenzene-1-sulfonamide is unique due to the specific arrangement of its substituents, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and enzyme inhibition profiles, making it a valuable molecule for targeted research and development .
Properties
Molecular Formula |
C9H12FNO2S |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
N-ethyl-2-fluoro-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H12FNO2S/c1-3-11-14(12,13)9-6-7(2)4-5-8(9)10/h4-6,11H,3H2,1-2H3 |
InChI Key |
HLMIMXCLHMSCDY-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.